3-Oxo-4-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-butyronitrile
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Overview
Description
3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile is a complex organic compound with a unique structure that includes an indole moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile typically involves the condensation of an indole derivative with a nitrile-containing compound under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with biological receptors, while the nitrile group can participate in various biochemical pathways. These interactions can modulate cellular functions and lead to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-oxobutanenitrile: A simpler nitrile compound with similar reactivity.
Indole-3-acetonitrile: Contains an indole moiety and a nitrile group, similar to the target compound.
4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile: Another compound with a similar structure but different substituents.
Uniqueness
3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile is unique due to its specific combination of an indole moiety and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4Z)-3-oxo-4-(1,3,3-trimethylindol-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H16N2O/c1-15(2)12-6-4-5-7-13(12)17(3)14(15)10-11(18)8-9-16/h4-7,10H,8H2,1-3H3/b14-10- |
InChI Key |
FFYNSCICOOBTIU-UVTDQMKNSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)CC#N)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)CC#N)C)C |
Origin of Product |
United States |
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